5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde (HPPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPC is a pyrazolidine-1-carbaldehyde derivative and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting aldehydes, and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is not fully understood, but it is believed to act as an aldehyde scavenger, reacting with aldehydes to form stable adducts. This scavenging activity may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating diseases associated with oxidative stress and inflammation. Additionally, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde in lab experiments is its high reactivity towards aldehydes, which makes it a useful tool for studying aldehyde metabolism. However, its reactivity can also be a limitation, as it may react with other compounds in a sample, leading to false results.
Zukünftige Richtungen
There are several potential future directions for research on 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, the development of new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde may lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion:
In conclusion, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde.
Synthesemethoden
The synthesis of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde involves the reaction of 5-hydroxy-2-propan-2-ylpyrazolidine with chloroacetaldehyde in the presence of a base. The resulting product is 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde, which can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
124838-25-1 |
---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
5-hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)8-4-3-7(11)9(8)5-10/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
SALVPQAIWNXCAB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(N1C=O)O |
Kanonische SMILES |
CC(C)N1CCC(N1C=O)O |
Synonyme |
1-Pyrazolidinecarboxaldehyde, 5-hydroxy-2-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.